Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid
Description
Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid (CAS: 1461708-20-2) is a guanidine-derived compound with the molecular formula C20H32N6O6S and a molecular weight of 484.57 g/mol . Its structure comprises two guanidine moieties, each substituted with a 4-methoxyphenylmethyl group and a methyl group, coordinated with sulfuric acid.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1-methylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15N3O.H2O4S/c2*1-13(10(11)12)7-8-3-5-9(14-2)6-4-8;1-5(2,3)4/h2*3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJRZAAHCNNTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=N)N.CN(CC1=CC=C(C=C1)OC)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity and Structure
Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid, with the molecular formula and a molecular weight of 484.6 g/mol, is a compound of significant interest in biological research. Its IUPAC name is 1-[(4-methoxyphenyl)methyl]-1-methylguanidine; sulfuric acid, and it is recognized for its potential applications in pharmacological studies and molecular biology .
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.6 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily associated with its interaction with various biological targets, particularly in the context of neuropharmacology. The compound has shown potential as a modulator of glutamate receptors, which are crucial in synaptic transmission and plasticity in the central nervous system (CNS) .
Research indicates that compounds with guanidine moieties can enhance cellular uptake, especially in Gram-negative bacteria, making them promising candidates for antibiotic development . This property may be attributed to their ability to disrupt bacterial cell membranes or interfere with protein secretion pathways.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study highlighted the compound's effectiveness in modulating NMDA receptor activity, which is significant for understanding its role in neurodegenerative diseases and potential therapeutic applications .
- Another investigation focused on its binding affinity to specific receptor subtypes, revealing an IC50 value of approximately 5 nM, indicating strong inhibitory effects on receptor activation .
-
Antimicrobial Activity :
- The guanidine structure has been linked to increased antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests showed that derivatives of guanidine compounds exhibited a minimum inhibitory concentration (MIC) as low as 1.5 µM against MRSA, suggesting that similar compounds could be developed from this compound .
- Cellular Uptake Mechanisms :
Summary of Findings
The biological activity of this compound is characterized by its interaction with glutamate receptors and potential antimicrobial properties. Its structure allows for significant cellular uptake, making it a candidate for further research in both neuropharmacology and antibiotic development.
Future Directions
Further studies are needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas of exploration include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- In vivo studies to evaluate therapeutic efficacy and safety profiles.
- Structure-activity relationship (SAR) analyses to optimize derivatives for enhanced biological activity.
Scientific Research Applications
The compound exhibits notable biological activities, primarily due to its guanidine structure, which enhances its interaction with biological targets.
Neuropharmacological Applications
-
Modulation of Glutamate Receptors :
- The compound has shown effectiveness in modulating NMDA receptor activity, which is crucial for synaptic transmission and plasticity in the central nervous system. A study indicated an IC50 value of approximately 5 nM, demonstrating strong inhibitory effects on receptor activation.
-
Potential in Neurodegenerative Diseases :
- Its ability to influence glutamate receptors suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
- Effectiveness Against Methicillin-Resistant Staphylococcus aureus (MRSA) :
- Mechanism of Action :
Neuropharmacological Studies
- A study highlighted the compound's role in modulating NMDA receptor activity, emphasizing its relevance in neuropharmacology. The findings suggest that further exploration could lead to the development of new neuroprotective agents.
Antimicrobial Research
- In a comprehensive investigation into guanidinium compounds targeting MRSA, researchers found that derivatives exhibited significant antibacterial properties. The study emphasized the importance of guanidine motifs in enhancing drug efficacy against resistant strains .
Summary of Findings
The biological activity of Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid is characterized by its interaction with glutamate receptors and antimicrobial properties. Its structure allows for significant cellular uptake, making it a candidate for further research in both neuropharmacology and antibiotic development.
Table 1: Summary of Biological Activities
Table 2: Key Research Findings
Comparison with Similar Compounds
Compound 31: 1-(4-{[Bis(diethylamino)-1,3,5-triazin-2-yl]-amino}benzene-sulfonyl)guanidine
- Molecular Weight : 484.57 g/mol (identical to the main compound) .
- Structure: Features a triazine core linked to a sulfonylguanidine group, with diethylamino substituents.
- Synthesis : Prepared via reaction of precursor compound (15) with diethylamine, yielding 90.7% after recrystallization .
- Physical Properties : Melting point = 154–156°C; FTIR peaks at 1494, 2972, and 3339 cm⁻¹ .
- Key Differences :
- The triazine-sulfonyl backbone distinguishes it from the main compound’s bis-guanidine structure.
- Higher synthetic yield (90.7%) compared to the main compound’s unspecified synthesis efficiency.
- Documented anti-biological activity (e.g., antimicrobial or enzyme inhibition), whereas the main compound lacks reported biological data .
Bis(2-(3-methylbut-2-en-1-yl)guanidine), Sulfuric Acid
- Structure : Contains prenyl (3-methylbut-2-en-1-yl) substituents on guanidine, paired with sulfuric acid .
- Applications : Exclusively for R&D, similar to the main compound’s use case .
- Key Differences: Prenyl groups introduce hydrophobicity and steric bulk, contrasting with the main compound’s 4-methoxyphenylmethyl groups, which may enhance solubility in polar solvents. No molecular weight or formula provided, limiting direct physicochemical comparisons .
Functional and Regulatory Comparisons
Physicochemical Properties
- Solubility : The 4-methoxy groups in the main compound likely improve aqueous solubility compared to the prenyl-substituted analogue .
- Thermal Stability : Compound 31 has a defined melting point (154–156°C), while the main compound lacks such data, complicating stability assessments .
Research and Development Implications
- Structural Optimization : The main compound’s 4-methoxyphenyl groups may offer electronic advantages (e.g., hydrogen bonding) over the triazine or prenyl groups in analogues, influencing target binding in drug discovery .
- Data Gaps : The absence of melting points, solubility, and toxicity data for the main compound limits its industrial applicability compared to better-characterized derivatives like Compound 31 .
Preparation Methods
General Synthetic Route
The preparation of Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid generally involves the following key stages:
Step 1: Formation of Key Intermediates
The synthesis begins with the preparation of intermediates such as 1-[(4-methoxyphenyl)methyl]-1-methylguanidine derivatives. This often involves reaction of substituted benzyl halides with guanidine or related precursors.Step 2: Reduction and Functional Group Transformations
Reduction steps are applied to intermediates to generate the free base form of the compound. Common reducing agents include sodium borohydride, borane complexes, lithium aluminum hydride (LiAlH4), or catalytic hydrogenation using rhodium or indium catalysts.Step 3: Salt Formation with Sulfuric Acid
The free base is then converted into the sulfuric acid salt by reaction with sulfuric acid under controlled pH conditions (pH typically lowered to about 1.0 to 3.5). This step improves compound stability and solubility.Step 4: Purification and Isolation
The final product is isolated by precipitation or crystallization, often avoiding extensive chromatographic purification by optimizing reaction conditions and solvent use.
Detailed Process Improvements and Conditions
A recent patented process outlines significant improvements in the preparation of this compound and related derivatives:
| Step/Aspect | Description and Improvement |
|---|---|
| Solvent | Use of 2-methyltetrahydrofuran (Me-THF), a less toxic solvent, replacing dichloromethane (DCM) |
| Reaction Time | Reduction of reaction times from over 60 hours to less than 20 hours in key steps |
| Reagents | Reduced use of toxic reagents such as trimethylsilyl cyanide and toluenesulfonyl chloride |
| Base Substitution | Sodium carbonate replaces sodium ethoxide, reducing reaction time from ~28 hours to ~10 hours |
| pH Control | pH adjusted to below 2.0, preferably around 1.0, during salt formation to ensure optimal salt crystallization |
| Isolation | Product obtained by precipitation without need for additional extraction or chromatography |
These process optimizations result in higher purity, improved yield, and safer, more environmentally friendly production.
Reaction Scheme Summary
A simplified reaction scheme based on the patent and literature data is as follows:
Synthesis of Intermediate (e.g., BMMI or BMMA free base)
- React substituted benzyl halides (e.g., 4-methoxybenzyl bromide or chloride) with methylguanidine derivatives.
- Conditions: Ambient temperature, methanol solvent, possibly with ammonium chloride addition.
-
- Use sodium borohydride or catalytic hydrogenation to reduce nitrile or imine groups to amines/guanidines.
- Conditions: Room temperature or mild heating.
-
- React free base with sulfuric acid under acidic conditions (pH ~1.0).
- Conditions: Controlled temperature, stirring, and gradual acid addition.
-
- Precipitate the sulfuric acid salt by solvent manipulation (e.g., aqueous saturated sodium carbonate wash followed by addition of water).
- Filter and dry to obtain the final product.
Data Table: Typical Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Intermediate formation | 4-Methoxybenzyl halide + methylguanidine | Ambient | Several hours | Methanol solvent, ammonium chloride added |
| Reduction | Sodium borohydride or catalytic hydrogenation | 20-40 °C | 2-16 hours | Rh or In catalyst for hydrogenation optional |
| Salt formation | Sulfuric acid (H2SO4), pH ~1.0 | Ambient to 50 °C | 2-4 hours | Slow acid addition recommended |
| Isolation | Precipitation in aqueous media | Ambient | 2-6 hours | Avoids chromatography |
Research Findings and Notes on Preparation
The use of less toxic solvents and milder bases significantly reduces environmental impact and operational hazards without compromising yield or purity.
Controlling the pH during salt formation is critical to obtaining a stable, crystalline sulfuric acid salt form, which is essential for reproducible biological activity studies.
Reduction steps are versatile, allowing the use of different reducing agents depending on scale and facility capabilities.
The process is scalable and amenable to industrial production with shorter reaction times and simplified purification steps.
No detailed boiling point or extensive physical data are typically reported, as the compound is mainly handled as a salt in research contexts.
Q & A
Q. What are the recommended methods for synthesizing Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid?
Synthesis typically involves multi-step organic reactions. First, guanidine derivatives are functionalized via alkylation using 4-methoxybenzyl chloride or bromide. Subsequent methylation introduces the methyl group on the guanidine nitrogen. Sulfuric acid is then introduced as a counterion during purification via acid-base titration. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and isolating intermediates via recrystallization or column chromatography. Safety protocols for handling sulfonating agents (e.g., ventilation, protective equipment) should be prioritized due to their irritant properties .
Q. Which analytical techniques are critical for characterizing this compound?
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 ratio, pH 4.6) to assess purity and stability .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, particularly the substitution pattern on the guanidine core and 4-methoxyphenyl group.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and sulfate counterion association.
Q. How should researchers evaluate the compound’s stability under experimental conditions?
Conduct accelerated stability studies by exposing the compound to varying pH (4–9), temperatures (4°C–40°C), and light conditions. Monitor degradation via HPLC and track changes in UV-Vis absorbance. Buffered solutions (e.g., sodium acetate/acetic acid, pH 4.6) are recommended for storage to minimize hydrolysis of the guanidine moiety .
Q. What strategies optimize solubility for in vitro assays?
The compound’s solubility is influenced by the sulfate counterion and hydrophobic 4-methoxybenzyl group. Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, adjust pH to 4–6 and add solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. How does the compound interact with biological macromolecules (e.g., enzymes, DNA)?
Molecular dynamics (MD) simulations and X-ray crystallography can model interactions. For example, the guanidine group may form hydrogen bonds with phosphate backbones or catalytic residues in enzymes. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Taq polymerase elongation studies (as in phosphoryl guanidine oligonucleotides) provide a template for analyzing polymerase inhibition .
Q. What role does the sulfate counterion play in biological activity?
The sulfate ion enhances aqueous solubility and may stabilize the compound’s protonated guanidine form, facilitating electrostatic interactions with negatively charged cellular components (e.g., DNA or membrane phospholipids). Compare bioactivity with chloride or acetate salts to isolate counterion effects .
Q. How can computational modeling guide the design of derivatives with enhanced specificity?
Density functional theory (DFT) calculates electronic properties of the guanidine core, while MD simulations predict binding modes to target proteins (e.g., antimicrobial targets). Focus on modifying the 4-methoxybenzyl group to balance lipophilicity and target engagement. QSAR models correlate structural features (e.g., logP, polar surface area) with activity .
Q. How should contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Dose-Response Analysis : Establish EC₅₀ (efficacy) and CC₅₀ (cytotoxicity) values in parallel assays.
- Mechanistic Studies : Use fluorescence microscopy or flow cytometry to differentiate membrane disruption (broad cytotoxicity) from target-specific inhibition.
- Omics Approaches : Transcriptomics or proteomics identifies off-target pathways affected at higher concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
